molecular formula C12H22N2O4 B116617 N-[(1S)-1-(Hydroxymethyl)-2-[(3S)-2-oxo-3-pyrrolidinyl]ethyl]-carbamic Acid tert-Butyl Ester CAS No. 249736-45-6

N-[(1S)-1-(Hydroxymethyl)-2-[(3S)-2-oxo-3-pyrrolidinyl]ethyl]-carbamic Acid tert-Butyl Ester

Cat. No. B116617
CAS RN: 249736-45-6
M. Wt: 258.31 g/mol
InChI Key: IASISKBRBNTMFU-IUCAKERBSA-N
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Description

“N-[(1S)-1-(Hydroxymethyl)-2-[(3S)-2-oxo-3-pyrrolidinyl]ethyl]-carbamic Acid tert-Butyl Ester” is a chemical compound that can be purchased for research purposes .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 258.31 . Other physical and chemical properties like melting point, boiling point, and density can be found on certain chemical databases .

Scientific Research Applications

Synthesis and Characterization

  • Synthetic Applications : The compound has been utilized in various synthetic processes, including the diastereoselective intramolecular α-amidoalkylation reactions of L-DOPA derivatives, leading to the asymmetric synthesis of Pyrrolo[2,1-a]isoquinolines (E. Garcia, S. Arrasate, E. Lete, N. Sotomayor, 2006).

  • Crystallographic Studies : The compound has been characterized using methods like elemental analysis, FT-NMR, FT-IR spectroscopy, and single crystal X-ray diffraction studies. These studies help in understanding its molecular structure and properties (R. Kant, Vishal Singh, A. Agarwal, 2015).

  • Molecular Structure Analysis : Investigations into the molecular structure of similar compounds, like tert-butyl {1(S)-[(3R,4S,5S)-5-benzyl-4-hydroxy-2-oxo-3-pyrrolidinyl]-2-phenylethyl} -carbamate, have been conducted to understand the configurations of the atoms in the compound's structure (H. Weber, P. Ettmayer, M. Hübner, H. Gstach, 1995).

Applications in Photolysis and Polymerization

  • Photolysis Studies : The photolysis of N-aryl-carbamic acid alkyl esters, a related group of compounds, has been explored. These studies are crucial for understanding the reaction pathways and products formed under light exposure (H. Schultze, 1973).

  • Polymerization Research : Investigations into the ring-opening polymerization of functional cyclic esters, including those related to the compound , provide insights into the synthesis of hydrophilic aliphatic polyesters, which are important in various industrial and biomedical applications (M. Trollsås, V. Lee, D. Mecerreyes, P. Löwenhielm, M. Möller, Robert D. Miller, J. Hedrick, 2000).

Future Directions

As for future directions, it’s difficult to predict without specific information on the current uses and research involving this compound. It is used in pharmaceutical testing , so future research could potentially involve exploring its properties and applications in this field.

properties

IUPAC Name

tert-butyl N-[(2S)-1-hydroxy-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O4/c1-12(2,3)18-11(17)14-9(7-15)6-8-4-5-13-10(8)16/h8-9,15H,4-7H2,1-3H3,(H,13,16)(H,14,17)/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IASISKBRBNTMFU-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1CCNC1=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](C[C@@H]1CCNC1=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl ((S)-1-hydroxy-3-((S)-2-oxopyrrolidin-3-yl)propan-2-yl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[(1S)-1-(Hydroxymethyl)-2-[(3S)-2-oxo-3-pyrrolidinyl]ethyl]-carbamic Acid tert-Butyl Ester
Reactant of Route 2
N-[(1S)-1-(Hydroxymethyl)-2-[(3S)-2-oxo-3-pyrrolidinyl]ethyl]-carbamic Acid tert-Butyl Ester
Reactant of Route 3
N-[(1S)-1-(Hydroxymethyl)-2-[(3S)-2-oxo-3-pyrrolidinyl]ethyl]-carbamic Acid tert-Butyl Ester
Reactant of Route 4
N-[(1S)-1-(Hydroxymethyl)-2-[(3S)-2-oxo-3-pyrrolidinyl]ethyl]-carbamic Acid tert-Butyl Ester
Reactant of Route 5
N-[(1S)-1-(Hydroxymethyl)-2-[(3S)-2-oxo-3-pyrrolidinyl]ethyl]-carbamic Acid tert-Butyl Ester
Reactant of Route 6
N-[(1S)-1-(Hydroxymethyl)-2-[(3S)-2-oxo-3-pyrrolidinyl]ethyl]-carbamic Acid tert-Butyl Ester

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